4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(4-Bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a complex organic compound characterized by its bromophenyl group and thiazine structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing their function . More research is needed to identify the specific targets of this compound.
Mode of Action
It is known that similar compounds can form pi-pi t-shaped interactions and hydrogen bonds with certain residues of target proteins . These interactions can alter the conformation and function of the proteins, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in antibacterial, antifungal, and anticancer activities .
Pharmacokinetics
In silico pharmacokinetic profiling of similar compounds has suggested that they adhere to lipinski’s rule of five, with slight deviations in molecular weight . This suggests that these compounds may have acceptable bioavailability.
Result of Action
Similar compounds have demonstrated acceptable antibacterial and hemolytic activity when compared to certain lead chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent reactions may include cyclization to form the thiazine ring and further functionalization to introduce the carbonitrile and dioxide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) for introducing the carbonitrile group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays and as a precursor for bioactive molecules.
Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as antimicrobial, antifungal, and anticancer activities. Its unique structure could make it a candidate for drug development.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
4-Bromobiphenyl: A simpler compound with a similar bromophenyl group but lacking the thiazine and carbonitrile functionalities.
Thiazine Derivatives: Compounds with thiazine rings but different substituents, leading to varied biological activities.
Carbonitrile Compounds: Compounds containing the carbonitrile group but with different aromatic or heterocyclic structures.
Uniqueness: 4-(4-Bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide stands out due to its combination of bromophenyl, thiazine, and carbonitrile groups, which collectively contribute to its unique chemical and biological properties.
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Properties
IUPAC Name |
4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2S/c16-11-5-7-12(8-6-11)18-10-13(9-17)21(19,20)15-4-2-1-3-14(15)18/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLUVAHDDWPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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